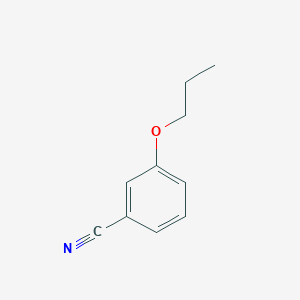
3-Propoxybenzonitrile
概要
説明
3-Propoxybenzonitrile is an organic compound with the molecular formula C10H11NO. It is a derivative of benzonitrile, where a propoxy group is attached to the benzene ring at the third position. This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 3-Propoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-hydroxybenzonitrile with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Propoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products Formed:
Oxidation: 3-Propoxybenzoic acid.
Reduction: 3-Propoxybenzylamine.
Substitution: Various substituted benzonitriles depending on the reagents used.
科学的研究の応用
3-Propoxybenzonitrile finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Propoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. Its interactions with molecular targets and pathways are determined by the functional groups present and the nature of the reaction.
類似化合物との比較
Benzonitrile: The parent compound with a simpler structure.
3-Methoxybenzonitrile: Similar structure with a methoxy group instead of a propoxy group.
3-Ethoxybenzonitrile: Contains an ethoxy group instead of a propoxy group.
Uniqueness: 3-Propoxybenzonitrile is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where the propoxy group plays a crucial role.
特性
IUPAC Name |
3-propoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVMPMWDXLECHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-Cyano-3-cyclopropyl-N-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]prop-2-enamide](/img/structure/B2522515.png)
![rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diolhydrochloride](/img/structure/B2522518.png)
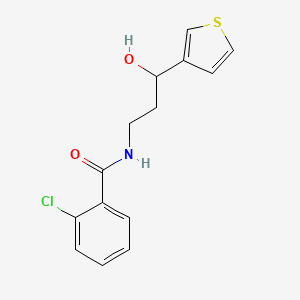
![2-Methoxy-N-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2522520.png)
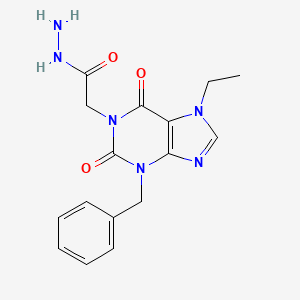
![[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2522526.png)
![3-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carbonyl]-2-methoxypyridine](/img/structure/B2522528.png)
![2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2522529.png)
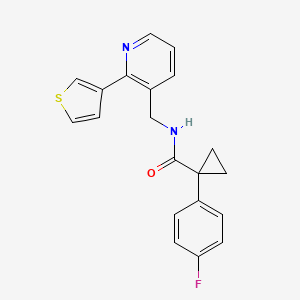
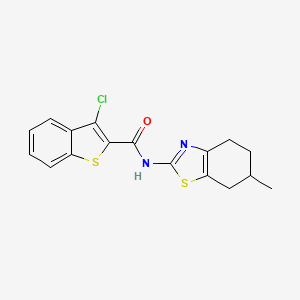
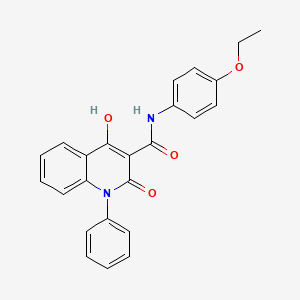
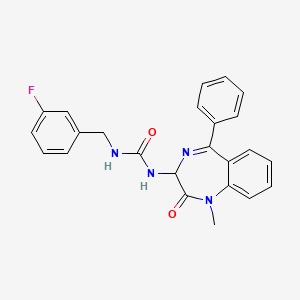
![3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2522537.png)
![9b-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2522539.png)
